molecular formula C13H9NO3S B13759326 4'-Cyano-4-biphenylsulfonic acid CAS No. 780010-15-3

4'-Cyano-4-biphenylsulfonic acid

Cat. No.: B13759326
CAS No.: 780010-15-3
M. Wt: 259.28 g/mol
InChI Key: MTLNOSBZCGTCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Cyano-4-biphenylsulfonic acid is an organic compound with the molecular formula C₁₃H₉NO₃S It is characterized by the presence of a cyano group (-CN) and a sulfonic acid group (-SO₃H) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-4-biphenylsulfonic acid typically involves the following steps:

    Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Sulfonation: The final step involves the sulfonation of the biphenyl compound.

Industrial Production Methods

Industrial production of 4’-Cyano-4-biphenylsulfonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-4-biphenylsulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of biphenyl derivatives with reduced functional groups.

    Substitution: Formation of sulfonate esters or amides.

Scientific Research Applications

4’-Cyano-4-biphenylsulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Cyano-4-biphenylsulfonic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Cyano-4-biphenylcarboxylic acid
  • 4’-Chloro-4-biphenylsulfonic acid
  • 4’-Nitro-4-biphenylsulfonic acid
  • 4’-Methoxy-4-biphenylsulfonic acid
  • 4’-Methyl-4-biphenylsulfonic acid

Uniqueness

4’-Cyano-4-biphenylsulfonic acid is unique due to the presence of both a cyano group and a sulfonic acid group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The cyano group enhances its reactivity, while the sulfonic acid group increases its solubility in water and other polar solvents .

Properties

CAS No.

780010-15-3

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

4-(4-cyanophenyl)benzenesulfonic acid

InChI

InChI=1S/C13H9NO3S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-8H,(H,15,16,17)

InChI Key

MTLNOSBZCGTCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.